molecular formula C18H14ClNO3S2 B2451771 5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797078-38-6

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2451771
CAS No.: 1797078-38-6
M. Wt: 391.88
InChI Key: LQAHMWYGCOARQM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro and methoxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 5-chloro-2-methoxybenzoic acid with 5-(thiophene-3-carbonyl)thiophene-2-yl)methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure but with a sulfonamide group.

    2-chloro-5-chloromethylthiazole: Contains a thiazole ring instead of a thiophene ring.

Uniqueness

5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzamide core, as well as the thiophene moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c1-23-15-4-2-12(19)8-14(15)18(22)20-9-13-3-5-16(25-13)17(21)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAHMWYGCOARQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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